Stiripentol
Overview
Description
Stiripentol is an antiepileptic agent primarily used in combination with other anticonvulsants to treat seizures associated with Dravet syndrome, a severe form of childhood epilepsy. It is an aromatic allylic alcohol drug, which makes it structurally unique from other antiepileptic drugs . This compound is marketed under the brand name Diacomit and is approved for use in the United States, Canada, and Europe .
Mechanism of Action
Target of Action
Stiripentol primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It interacts with GABA-A receptors, especially those containing α3 and δ subunits .
Mode of Action
This compound acts as a potentiator of GABAergic transmission . It achieves this through three main mechanisms:
- Uptake blockade: this compound inhibits the reuptake of GABA, increasing its availability in the synaptic cleft .
- Inhibition of degradation: this compound inhibits GABA transaminase, an enzyme responsible for the breakdown of GABA .
- Positive allosteric modulation: this compound acts as a positive allosteric modulator of GABA-A receptors, enhancing their response to GABA .
Biochemical Pathways
This compound affects several biochemical pathways:
- GABAergic pathway : By enhancing GABAergic transmission, this compound increases the inhibitory effects of GABA, leading to a decrease in neuronal excitability .
- Ion channels : this compound inhibits voltage-gated sodium and T-type calcium channels, which are associated with anticonvulsant and neuroprotective properties .
- Energy metabolism : this compound modulates brain energy metabolism and inhibits lactate dehydrogenase .
Pharmacokinetics
This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . This compound is extensively metabolized in the liver, primarily by demethylation and glucuronidation, to 13 different metabolites . Approximately 3–14% of an administered dose is excreted as unchanged this compound in urine .
Result of Action
The primary result of this compound’s action is a reduction in the frequency and severity of seizures, particularly in patients with Dravet syndrome . This is achieved through the potentiation of GABAergic transmission and inhibition of voltage-gated sodium and calcium channels .
Action Environment
This compound’s action can be influenced by environmental factors such as the presence of other antiseizure medications. As a cytochrome P450 inhibitor, this compound potentiates other antiseizure medications via pharmacokinetic interactions . This means that the presence of other antiseizure medications can enhance the therapeutic efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Stiripentol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary biochemical properties is its ability to inhibit lactate dehydrogenase, an enzyme involved in the energy metabolism of neurons and the regulation of neuronal excitation . Additionally, this compound acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) A receptors, enhancing GABAergic transmission . It also inhibits voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant properties .
Cellular Effects
This compound exerts several effects on various types of cells and cellular processes. It enhances GABAergic activity by increasing the duration of opening of GABA-A receptor channels in hippocampal slices . This modulation of GABAergic transmission leads to reduced neuronal excitability and anticonvulsant effects. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting lactate dehydrogenase and modulating glucose energy metabolism . Additionally, it has been observed to cause low white blood cell counts (neutropenia) and low platelet counts (thrombocytopenia), which may lead to serious infections and bleeding problems .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It acts as a potentiator of GABAergic transmission by blocking GABA uptake, inhibiting GABA degradation, and positively modulating GABA A receptors . This compound also inhibits voltage-gated sodium and T-type calcium channels, which are associated with its anticonvulsant and neuroprotective properties . Furthermore, it inhibits lactate dehydrogenase, reducing neuronal excitability by inducing hyperpolarization . This compound’s inhibition of cytochrome P450 enzymes also boosts the therapeutic efficacy of other antiepileptic drugs by reducing their degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to be stable and effective over long-term treatment periods. Studies have shown that this compound can maintain its anticonvulsant effects for extended durations, with responder rates of 53% at 3 months, 29% at 12 months, and 22% at 24 months . The stability and long-term efficacy of this compound make it a valuable therapeutic option for managing epilepsy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies on epilepsy animal models, this compound has shown greater anticonvulsant effects when combined with other compounds, depending on the dose ratio used . High doses of this compound (600 to 1800 mg/kg) in mice have been observed to cause decreased motor activity and respiration . Additionally, this compound administered at a dose of 300 mg/kg almost completely abolished the generation of spike-and-wave discharges in animal models of absence seizures .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes extensive hepatic metabolism, primarily through demethylation and glucuronidation . Other metabolic pathways include oxidative cleavage of the methylenedioxy ring system, O-methylation of catechol metabolites, hydroxylation of the t-butyl group, and conversion of the allylic alcohol side-chain to the isomeric 3-pentanone structure . These metabolic processes contribute to the drug’s overall pharmacokinetics and efficacy.
Transport and Distribution
This compound is rapidly absorbed after oral ingestion, with a bioavailability of ≥70% . It has a high plasma protein binding rate of 99% and is distributed within the brain, accumulating in the cerebellum and medulla . The volume of distribution is approximately 1.03 L/kg . This compound’s transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation.
Subcellular Localization
This compound’s subcellular localization involves its accumulation in specific cellular compartments. It enhances central GABA neurotransmission by increasing the duration of opening of GABA-A receptor channels in hippocampal slices . This localization to GABAergic synapses contributes to its anticonvulsant effects. Additionally, this compound’s inhibition of lactate dehydrogenase and modulation of glucose energy metabolism further influence its subcellular activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stiripentol can be synthesized from 4-(2-methylallyl)-1,2-phenyldiphenol through a series of reactions including etherification, isomerization, oxidation, condensation, and reduction . Another method involves the reaction of heliotropin and methyl tert-butanone in a mixed solvent of lower alcohol and water, followed by the addition of a phase-transfer catalyst and alkali to obtain 4,4-dimethyl-1-[(3,4-methylenedioxy)-phenyl]-1-penten-3-one. This intermediate is then reduced using sodium borohydride or potassium borohydride to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. The process involves the use of phase-transfer catalysts and controlled reaction conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Stiripentol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or potassium borohydride are typically used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Stiripentol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of aromatic allylic alcohols in various chemical reactions.
Comparison with Similar Compounds
Clobazam: Another antiepileptic drug used in combination with stiripentol for treating Dravet syndrome.
Valproic Acid: Often used alongside this compound and clobazam for its anticonvulsant properties.
Fenfluramine: Recently approved for treating Dravet syndrome, showing efficacy in reducing seizure frequency.
Uniqueness: this compound is unique due to its multiple mechanisms of action, including modulation of GABA A receptors, inhibition of voltage-gated sodium and calcium channels, and regulation of brain energy metabolism . Its ability to enhance the effects of other antiepileptic drugs through pharmacokinetic interactions further distinguishes it from similar compounds .
Properties
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=CC2=C(C=C1)OCO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860609 | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The mechanism by which stiripentol exerts its anticonvulsant effect in humans has not been fully elucidated. Possible mechanisms of action include direct effects mediated through the gamma-aminobutyric acid GABAA receptor and indirect effects involving inhibition of cytochrome P450 activity with a resulting increase in blood levels of clobazam and its active metabolite. Stiripentol is a positive allosteric modulator of GABAA receptors in the brain that enhances the opening duration of the channel by binding to a site different than the benzodiazepine binding site. It binds to GABAA receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits. Stiripentol also binds to GABAA receptor-dependent chloride channels via a barbiturate-like mechanism. Stiripentol potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA. Stiripentol is an inhibitor of lactate dehydrogenase (LDH), which is involved in the energy metabolism of neurons and regulation of neuronal excitation. The drug binds to the site separate from the enzyme's lactate and pyruvate binding sites, thereby inhibiting both pyruvate-to-lactate conversion and lactate-to-pyruvate conversion. By inhibiting LDH, stiripentol may induce hyperpolarization, thereby reducing neuronal excitability. LDH inhibitors, including stiripentol, mimic a ketogenic diet, where the energy source in the brain is switched from glucose to mainly ketone bodies. The ketone bodies directly regulate neuronal excitation and seizures via ATP-sensitive potassium channels and vesicular glutamate transporters. Stiripentol is also suggested to exhibit neuroprotective properties, which may reduce injury caused by oxygen-glucose deprivation and glutamate excess. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
49763-96-4, 137767-55-6 | |
Record name | Stiripentol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Stiripentol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STIRIPENTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R02XOT8V8I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
73-74 | |
Record name | Stiripentol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09118 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.